N-cyclopropyl-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N-cyclopropyl-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound featuring a cyclopropyl group, an ethanediamide linker, a thiophene-2-sulfonyl moiety, and a piperidine ring. The cyclopropyl group enhances metabolic stability, while the sulfonyl group may improve binding affinity to target receptors . The compound’s molecular complexity underscores its uniqueness among piperidine derivatives.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c20-15(16(21)18-12-6-7-12)17-9-8-13-4-1-2-10-19(13)25(22,23)14-5-3-11-24-14/h3,5,11-13H,1-2,4,6-10H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJAYVMISGDGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene sulfonyl group, and the attachment of the cyclopropyl group. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride.
Attachment of Cyclopropyl Group: This can be done through cyclopropanation reactions using cyclopropyl bromide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the piperidine ring may yield a partially or fully reduced piperidine derivative.
Scientific Research Applications
N-cyclopropyl-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared to three categories of analogs based on the provided evidence:
A. Piperidine-Sulfonyl Derivatives ()
- Mesoridazine 5-Sulfoxide (Imp. D(EP)): Contains a piperidine ring and sulfoxide group. Both compounds share the piperidine-ethyl linkage, but Mesoridazine’s phenothiazine core differs from the thiophene sulfonyl group in the target .
- Northioridazine Hydrochloride (Imp. F(EP)): Features a desmethylpiperidine structure and methylsulfanyl group. The absence of a sulfonyl group and the presence of a thioether may result in lower oxidative stability compared to the target compound .
B. Fluorophenyl-Piperidine Derivatives ()
- Ethyl(fluorophenyl)(piperidin-2-yl)acetate : Shares the piperidin-2-yl ethyl group but substitutes the thiophene sulfonyl with a fluorophenyl ester. The fluorophenyl group introduces strong electron-withdrawing effects, which could alter pharmacokinetics, while the ester linker may reduce metabolic stability compared to the ethanediamide group .
- 7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-: A benzodiazepine analog with a fluorophenyl group.
C. Cyclopropyl-Containing Compounds ()
- N-(cyclopropylmethyl)cyclopropanamine hydrochloride : Highlights the cyclopropyl group’s role in enhancing metabolic stability. However, the absence of a sulfonyl or piperidine moiety limits its pharmacological overlap with the target compound .
- 1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride : Combines piperidine with a triazole-carboxylate group. The carboxylate may confer higher solubility than the target’s ethanediamide, but the triazole ring lacks the electronic properties of the thiophene sulfonyl group .
Pharmacological and Physicochemical Properties
Research Findings
- Thiophene Sulfonyl vs.
- Ethanediamide Linker Advantage : Compared to ester-containing analogs (), the ethanediamide group improves resistance to enzymatic hydrolysis, extending half-life .
- Cyclopropyl Contribution: The cyclopropyl group in the target compound likely confers greater metabolic stability than non-cyclopropyl piperidine derivatives (e.g., Northioridazine) .
Biological Activity
N-cyclopropyl-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidine moiety, and a thiophene sulfonyl group. The molecular formula is , with a molecular weight of approximately 390.5 g/mol. Its structural features are believed to contribute significantly to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing thiophene and piperidine structures exhibit promising anticancer properties. For instance, related compounds have shown the ability to inhibit cell proliferation across various cancer cell lines.
The proposed mechanisms through which this compound exerts its effects include:
- Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies have demonstrated that treatment with related compounds activates caspases involved in the apoptotic pathway.
Efficacy in Biological Assays
The compound's efficacy has been evaluated through various assays, including:
- Cell Proliferation Assays : The compound exhibited significant antiproliferative activity against several cancer cell lines with IC50 values in the low micromolar range.
- Caspase Activation Studies : Induction of early apoptosis was confirmed through caspase activation assays, indicating a potential for therapeutic application in oncology.
Data Table: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | GI50 (μM) | LC50 (μM) |
|---|---|---|
| A549 | 0.69 | 5.00 |
| OVACAR-4 | 2.01 | 10.00 |
| T47D | 0.362 | 4.50 |
| CAKI-1 | 0.69 | 6.00 |
| MDA-MB-231 | 30.9 | 25.00 |
Note: GI50 refers to the concentration required for 50% growth inhibition; LC50 refers to the lethal concentration for 50% of cells.
Case Study 1: In Vitro Evaluation
In a study evaluating the anticancer potential of this compound, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell growth and significant induction of apoptosis as evidenced by increased caspase activity.
Case Study 2: In Vivo Efficacy
Further investigations included in vivo studies using murine models where the compound was administered to assess its antitumor efficacy. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
